molecular formula C25H27N3O B2588121 N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide CAS No. 508181-08-6

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide

Cat. No. B2588121
CAS RN: 508181-08-6
M. Wt: 385.511
InChI Key: PCCJTHJMGVBLJH-UHFFFAOYSA-N
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Description

“N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide” is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.5 . It is also known by other synonyms such as “2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide” and "1-Piperazineacetamide, N,N-diphenyl-4-(phenylmethyl)" .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C25H27N3O . Unfortunately, the specific details about its molecular structure are not available in the search results.

Mechanism of Action

The exact mechanism of action of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide is not fully understood. However, it has been proposed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is believed to contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also affects the activity of various enzymes and receptors involved in the regulation of mood and behavior. This compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

For research could include investigating the effects of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide on other neurotransmitter systems and exploring its potential as a treatment for other neurological disorders. Additionally, the development of new formulations and delivery methods could improve the efficacy and bioavailability of this compound.

Synthesis Methods

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide can be synthesized by the reaction of N,N-diphenylethylenediamine with benzylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields this compound in good yield and purity.

Scientific Research Applications

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. This compound has also been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety data sheet for “N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide” is not available in the search results. Therefore, the specific safety and hazard information for this compound is not available .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(28(23-12-6-2-7-13-23)24-14-8-3-9-15-24)21-27-18-16-26(17-19-27)20-22-10-4-1-5-11-22/h1-15H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJTHJMGVBLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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